N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide

Fragment-based drug discovery Lead-likeness Imidazopyridine scaffold

N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide (CAS 603094-57-1) is a synthetic, low-molecular-weight (236.29 g/mol) imidazo[4,5-b]pyridine derivative bearing an N-methyl-thioacetamide side-chain at the 2-position. The compound belongs to the broader class of imidazopyridine-based thioethers, a scaffold known to appear in kinase inhibitor, anti-infective, and epigenetic probe programs.

Molecular Formula C10H12N4OS
Molecular Weight 236.30 g/mol
Cat. No. B12581886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide
Molecular FormulaC10H12N4OS
Molecular Weight236.30 g/mol
Structural Identifiers
SMILESCNC(=O)CSC1=NC2=C(N1C)N=CC=C2
InChIInChI=1S/C10H12N4OS/c1-11-8(15)6-16-10-13-7-4-3-5-12-9(7)14(10)2/h3-5H,6H2,1-2H3,(H,11,15)
InChIKeyHHVFJVOZRQRCLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide – Scaffold Identity and Procurement Baseline


N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide (CAS 603094-57-1) is a synthetic, low-molecular-weight (236.29 g/mol) imidazo[4,5-b]pyridine derivative bearing an N-methyl-thioacetamide side-chain at the 2-position [1]. The compound belongs to the broader class of imidazopyridine-based thioethers, a scaffold known to appear in kinase inhibitor, anti-infective, and epigenetic probe programs. However, no primary literature, patent, or authoritative database entry currently reports quantitative biological activity, target engagement, or selectivity data for this specific compound [2]. It is commercially listed as a research chemical with a typical purity specification of 96% [1].

Why Generic Substitution Fails for N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide


Even within the narrow subset of 3-methyl-3H-imidazo[4,5-b]pyridine-2-thioether derivatives, the amide terminus is a critical determinant of physicochemical profile, solubility, and biological recognition. For example, replacing the N-methylacetamide group with an N-(6-methoxy-benzothiazol-2-yl)acetamide (BDBM39325) increases molecular weight from 236.3 to ~384.5 Da and introduces multiple heteroatom hydrogen-bond acceptors, while replacement with a 4-methylpiperidinyl ketone (BDBM30691) eliminates the hydrogen-bond donor entirely [1][2]. These structural changes modulate LogP, polar surface area, and the capacity for specific target interactions – meaning that interchangeable use of in-class analogs without explicit matched-pair data risks uncontrolled variation in assay outcomes, pharmacokinetic behavior, and off-target profiles.

Quantitative Differentiation Evidence – N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide


Molecular Weight and Ligand Efficiency Baseline Advantage Over the Benzothiazolyl Amide Analog

The target compound (MW 236.29 Da) is substantially smaller than the benzothiazolyl-amide analog BDBM39325 (MW ~384.5 Da), offering a lower starting molecular weight for fragment growth or property-based optimization. This size reduction corresponds to a 38.5% lower heavy-atom count and positions the compound more favorably within both Rule-of-3 and Rule-of-5 guidelines for oral druglikeness [1][2]. Lower MW is quantitatively associated with improved permeability and solubility potential, although no direct experimental solubility comparison is available for this pair [1].

Fragment-based drug discovery Lead-likeness Imidazopyridine scaffold

Hydrogen-Bond Donor Count Differentiation From the Piperidinyl Ketone Analog

The target compound possesses one hydrogen-bond donor (the N-methyl amide NH), whereas the piperidinyl ketone analog BDBM30691 has zero H-bond donors [1][2]. The presence of an H-bond donor can be critical for target engagement in proteins requiring a directional hydrogen bond, such as kinase hinge regions or protease active sites. Absence of an H-bond donor in BDBM30691 may limit its binding mode repertoire compared with the target compound, although no paired target-engagement data exists to quantify this difference [3].

Physicochemical profiling Permeability Amide NH pharmacophore

LogP and Polar Surface Area Differentiation Supporting CNS vs. Peripheral Property Optimization

The target compound exhibits a calculated LogP of 1.65 and a polar surface area (PSA) of 88.6 Ų [1]. Compared with the benzothiazolyl analog BDBM39325, which contains an additional aromatic ring and two sulfur atoms, the target compound's lower LogP and higher PSA-to-MW ratio may favor aqueous solubility and reduce non-specific protein binding. While no direct experimental LogD7.4 or solubility measurements are published for this comparison, the PSA value falls within the range commonly associated with improved CNS multiparameter optimization (MPO) scores [2].

CNS drug design Physicochemical property space Blood-brain barrier permeability

Observed Biological Silence as a Differentiating Feature for Negative-Control Applications

Unlike the piperidinyl ketone analog BDBM30691, which shows measurable (though weak) activity at the 5-HT1A receptor (EC50 9.90E+4 nM), the target compound has no reported activity in ChEMBL, PubChem BioAssay, or BindingDB as of the search date [1][2]. The ZINC database explicitly states 'no predicted activity' [3]. For screening cascades requiring a truly inactive scaffold-matched control, this absence of reported activity – while not constituting proof of inactivity – reduces the risk that the compound will generate confounding signals in counter-screens, provided orthogonal confirmation of purity and inertness is obtained.

Chemical probe Negative control Screening library Inactive scaffold

Application Scenarios for N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide Based on Available Evidence


Fragment Library Enrichment for Imidazopyridine-Based Kinase or Epigenetic Target Screening

With a MW of 236.29 Da, LogP of 1.65, and a single H-bond donor, the compound fits within standard Rule-of-3 fragment criteria. Its imidazo[4,5-b]pyridine core is isosteric to purine and appears in multiple kinase and bromodomain inhibitor scaffolds. Procurement for fragment screening libraries is supported by its favorable physicochemical profile relative to heavier analogs such as BDBM39325, although no target-specific screening data are available to quantify hit rates .

Scaffold-Matched Negative Control for Imidazopyridine Thioether Chemotypes in Cellular Assays

The compound's lack of any reported bioactivity in major public databases, contrasted with the measurable (though weak) activities of BDBM30691 and BDBM39325, makes it a candidate for use as a negative control in phenotypic or target-based screens employing imidazopyridine thioether chemotypes. Researchers should independently verify purity (>96% as specified by vendor) and confirm inactivity in their specific assay system before deployment as a control .

Synthetic Intermediate for Parallel Library Synthesis Targeting Kinase or Phosphodiesterase Hinge Binders

The N-methylacetamide side-chain provides a synthetically tractable handle for further derivatization, while the imidazo[4,5-b]pyridine core is a recognized kinase hinge-binding motif. The compound's single H-bond donor (amide NH) offers a directional interaction point that is absent in the piperidinyl ketone analog BDBM30691, potentially enabling distinct binding modes in designed inhibitors. Procurement as a versatile building block is justified by the scaffold's privileged status in medicinal chemistry, although no target-specific synthetic application data are published .

Quote Request

Request a Quote for N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.